molecular formula C14H25NO2Si B11715988 N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine CAS No. 1268810-15-6

N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine

Katalognummer: B11715988
CAS-Nummer: 1268810-15-6
Molekulargewicht: 267.44 g/mol
InChI-Schlüssel: NRDRDGQHYOUOAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine is a compound with the molecular formula C14H25NO2Si and a molecular weight of 267.44 g/mol. This compound is a useful research chemical and is often utilized in various synthetic applications.

Vorbereitungsmethoden

The synthesis of N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine typically involves the protection of propargyl or ethynyl amines with a Boc (tert-butoxycarbonyl) group. The reaction conditions often include the use of transition metal catalysts to facilitate the intramolecular cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.

    Biology: The compound can be used in the study of biological processes and the development of new pharmaceuticals.

    Industry: The compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of bioactive molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine can be compared with other similar compounds, such as:

  • N-Boc-protected propargyl amines
  • N-Boc-protected ethynyl amines

These compounds share similar structural features and synthetic routes but may differ in their specific applications and reactivity. This compound is unique due to its specific combination of functional groups and its versatility in various chemical reactions .

Eigenschaften

CAS-Nummer

1268810-15-6

Molekularformel

C14H25NO2Si

Molekulargewicht

267.44 g/mol

IUPAC-Name

tert-butyl N-[1-(2-trimethylsilylethynyl)cyclobutyl]carbamate

InChI

InChI=1S/C14H25NO2Si/c1-13(2,3)17-12(16)15-14(8-7-9-14)10-11-18(4,5)6/h7-9H2,1-6H3,(H,15,16)

InChI-Schlüssel

NRDRDGQHYOUOAS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1(CCC1)C#C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.